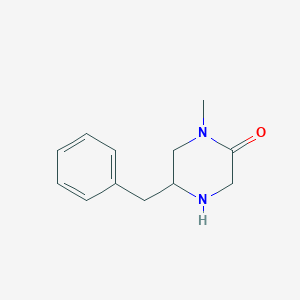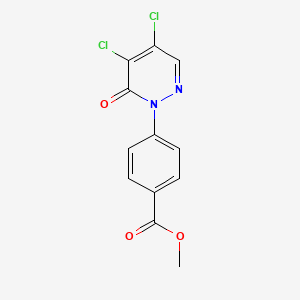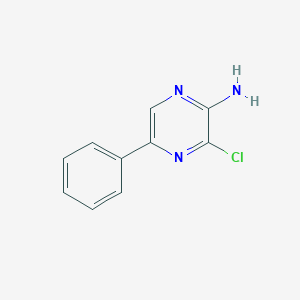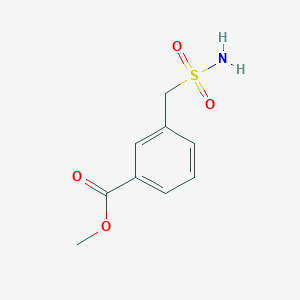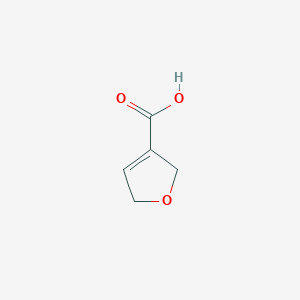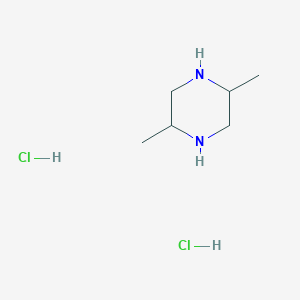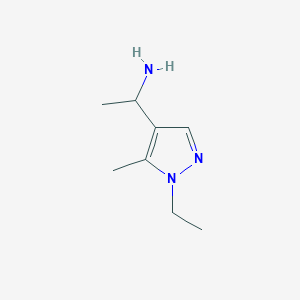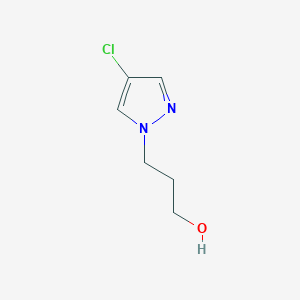
4-Methyl-2-thiopheneacetic acid
概要
説明
4-Methyl-2-thiopheneacetic acid is an organosulfur compound. It is one of the two isomeric thiophene acetic acids . It is prepared from 2-acetylthiophene and is a precursor to the antibiotics cephaloridine and cephalothin .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with adding thiophene, methylbenzene, and anhydrous aluminium chloride to a reaction container. Methyl chloroacetate is added dropwise while heating to 50-60°C. After cooling the reaction liquid to room temperature, an appropriate amount of ice water and hydrochloric acid is added .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor. In most of its reactions, it resembles benzene . Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .科学的研究の応用
4-Methyl-2-thiopheneacetic acid has various scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of various heterocyclic compounds. Additionally, it has been used as a ligand in the synthesis of metal complexes.
作用機序
Target of Action
4-Methyl-2-thiopheneacetic acid, like other thiophene derivatives, is a potential class of biologically active compounds . . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that many thiophene derivatives are known to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response. By inhibiting these enzymes, they can potentially reduce inflammation and pain.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways. For instance, they have been found to inhibit the synthesis of prostaglandins by blocking the action of cyclooxygenase enzymes . This inhibition can lead to a decrease in inflammation and pain.
Result of Action
Given that thiophene derivatives are known to exhibit a variety of pharmacological properties , it’s plausible that this compound may also have similar effects. For instance, it may have anti-inflammatory effects due to potential inhibition of cyclooxygenase enzymes .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of many chemical compounds
実験室実験の利点と制限
One of the advantages of using 4-Methyl-2-thiopheneacetic acid in lab experiments is its high yield of synthesis. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research involving 4-Methyl-2-thiopheneacetic acid. One area of research could be to investigate its potential as a therapeutic agent for various diseases. Additionally, its potential as a ligand for metal complexes could be explored further. Another area of research could be to investigate its potential as an antioxidant in various applications. Finally, its potential as a building block for the synthesis of various heterocyclic compounds could be further explored.
Conclusion:
This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It exhibits various biochemical and physiological effects, including anti-inflammatory and analgesic properties, antitumor activity, and antifungal and antibacterial properties. Its potential as a therapeutic agent and as a building block for the synthesis of various heterocyclic compounds make it an interesting area of research for future studies.
生化学分析
Biochemical Properties
Thiophene-based analogs, including 4-Methyl-2-thiopheneacetic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects
Cellular Effects
The cellular effects of this compound are not well-studied. Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, the Paal–Knorr reaction, and others . These reactions involve complex interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-(4-methylthiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJWZPIMZYFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



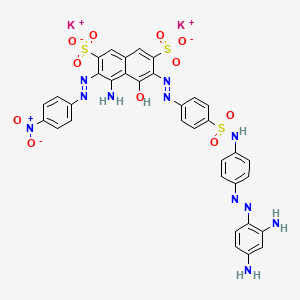
![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)
